molecular formula C17H17ClN2OS B4331936 N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide

N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide

Cat. No. B4331936
M. Wt: 332.8 g/mol
InChI Key: COBFAJXZXNIQDM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide, also known as CPCCOEt, is a chemical compound that belongs to the class of selective metabotropic glutamate receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide acts as a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the release of excitatory neurotransmitters such as glutamate, which can reduce neuronal excitability and prevent cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It can prevent the death of neurons in the brain and reduce the severity of symptoms associated with these disorders. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been shown to reduce the release of glutamate, which can prevent the overstimulation of neurons and reduce the risk of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide is its selectivity for mGluR1. This allows for more targeted and specific effects compared to non-selective antagonists. However, one limitation is that it may not be effective in all cases of neurological disorders, as the underlying mechanisms can vary between different disorders.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide. One area of interest is its potential in treating addiction and drug abuse. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. Another potential direction is its use in combination therapy with other drugs for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide and its potential therapeutic applications.

Scientific Research Applications

N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide has also been studied for its potential in treating addiction and drug abuse.

properties

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c18-14-11-13(20-17(21)12-5-1-2-6-12)8-9-15(14)22-16-7-3-4-10-19-16/h3-4,7-12H,1-2,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFAJXZXNIQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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